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Compound of Interest

Compound Name: 3,6-Pyridazinedicarboxylic acid

Cat. No.: B1347128 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3,6-
pyridazinedicarboxylic acid, a molecule of interest in medicinal chemistry and materials

science. This document compiles available Nuclear Magnetic Resonance (NMR) and Infrared

(IR) spectroscopic data, outlines the experimental methodologies for these techniques, and

presents a logical workflow for spectroscopic analysis.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 3,6-pyridazinedicarboxylic
acid. This information is crucial for the identification, characterization, and quality control of this

compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹³C NMR Spectroscopic Data of 3,6-Pyridazinedicarboxylic Acid
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Carbon Atom Chemical Shift (δ) in ppm Solvent

C=O ~165 DMSO-d₆

C3/C6 ~152 DMSO-d₆

C4/C5 ~130 DMSO-d₆

Note: The chemical shifts are

estimated from the available

spectrum on SpectraBase and

are consistent with values

reported for similar pyridazine

derivatives.[1]

Table 2: Predicted ¹H NMR Spectroscopic Data of 3,6-Pyridazinedicarboxylic Acid

Proton
Predicted Chemical
Shift (δ) in ppm

Multiplicity Solvent

H4/H5 ~8.0 - 8.5 Singlet DMSO-d₆

COOH >12 Broad Singlet DMSO-d₆

Note: Experimental ¹H

NMR data for 3,6-

pyridazinedicarboxylic

acid is not readily

available in the public

domain. The predicted

values are based on

the analysis of

structurally similar

compounds.

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for 3,6-Pyridazinedicarboxylic Acid
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Wavenumber (cm⁻¹) Vibration Mode Functional Group

3400-2400 (broad) O-H stretch Carboxylic Acid

~1700 C=O stretch Carboxylic Acid

~1600 C=N stretch Pyridazine Ring

~1400-1500 C=C stretch Pyridazine Ring

~1300 C-O stretch / O-H bend Carboxylic Acid

Below 1000 C-H out-of-plane bending Aromatic Ring

Note: This data is predicted

based on characteristic

infrared absorption frequencies

for the functional groups

present in the molecule.

Specific experimental data is

not widely published.

Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the

NMR and IR spectra of 3,6-pyridazinedicarboxylic acid.

¹H and ¹³C NMR Spectroscopy
A sample of 3,6-pyridazinedicarboxylic acid is dissolved in a deuterated solvent, typically

dimethyl sulfoxide (DMSO-d₆), to a concentration of approximately 5-10 mg/mL. The solution is

then transferred to a 5 mm NMR tube.

The NMR spectra are acquired on a high-field NMR spectrometer, for instance, a 400 MHz

instrument. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-

decoupled experiment is typically performed to simplify the spectrum and enhance the signal-

to-noise ratio. The chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at

2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
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For solid-state FT-IR analysis, the sample is prepared as a potassium bromide (KBr) pellet. A

small amount of 3,6-pyridazinedicarboxylic acid (approximately 1-2 mg) is intimately mixed

and ground with dry KBr powder (approximately 100-200 mg). The mixture is then pressed into

a thin, transparent pellet using a hydraulic press.

The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is

recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a

pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate

atmospheric and instrumental interferences.

Experimental and Analytical Workflow
The following diagram illustrates the logical workflow from sample preparation to data analysis

for the spectroscopic characterization of 3,6-pyridazinedicarboxylic acid.
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Caption: Workflow for the spectroscopic characterization of 3,6-pyridazinedicarboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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